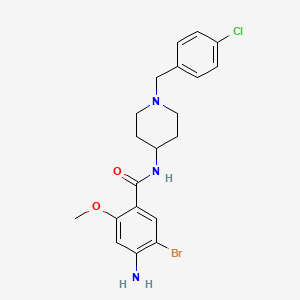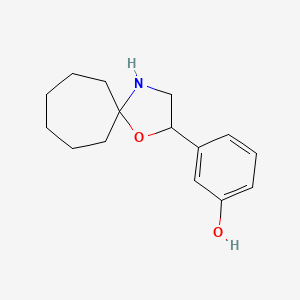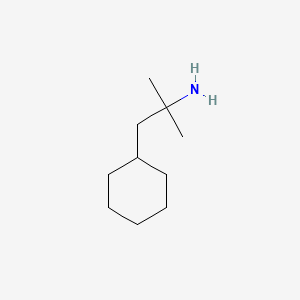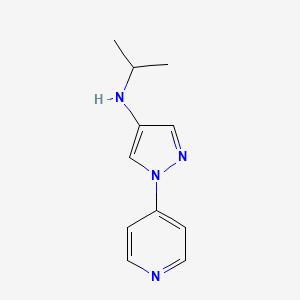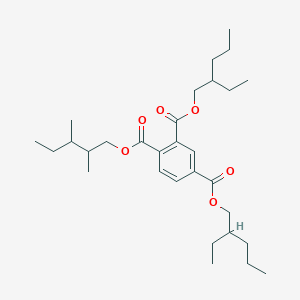
1-O-(2,3-dimethylpentyl) 2-O,4-O-bis(2-ethylpentyl) benzene-1,2,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-O-(2,3-dimethylpentyl) 2-O,4-O-bis(2-ethylpentyl) benzene-1,2,4-tricarboxylate is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of multiple alkyl groups attached to a benzene ring, making it a tricarboxylate ester.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-(2,3-dimethylpentyl) 2-O,4-O-bis(2-ethylpentyl) benzene-1,2,4-tricarboxylate typically involves esterification reactions. The starting materials include benzene-1,2,4-tricarboxylic acid and the respective alcohols (2,3-dimethylpentanol and 2-ethylpentanol). The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity. The process involves the continuous addition of reactants and catalysts, with the product being continuously removed from the reaction mixture .
Análisis De Reacciones Químicas
Types of Reactions
1-O-(2,3-dimethylpentyl) 2-O,4-O-bis(2-ethylpentyl) benzene-1,2,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, converting ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Aplicaciones Científicas De Investigación
1-O-(2,3-dimethylpentyl) 2-O,4-O-bis(2-ethylpentyl) benzene-1,2,4-tricarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-O-(2,3-dimethylpentyl) 2-O,4-O-bis(2-ethylpentyl) benzene-1,2,4-tricarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 1,2,4-Benzenetricarboxylic acid, tri-C7-9-branched and linear alkyl esters
- Trimellitic acid, trialkyl(C7-C9) ester
- Tri-C7-9-branched and linear alkyl trimellitates
Uniqueness
1-O-(2,3-dimethylpentyl) 2-O,4-O-bis(2-ethylpentyl) benzene-1,2,4-tricarboxylate stands out due to its specific alkyl groups, which confer unique physical and chemical properties. These properties make it particularly suitable for applications requiring high thermal stability and flexibility, such as in the production of specialty polymers and plasticizers .
Propiedades
Número CAS |
68515-60-6 |
|---|---|
Fórmula molecular |
C30H48O6 |
Peso molecular |
504.7 g/mol |
Nombre IUPAC |
1-O-(2,3-dimethylpentyl) 2-O,4-O-bis(2-ethylpentyl) benzene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C30H48O6/c1-8-13-23(11-4)19-35-28(31)25-15-16-26(29(32)34-18-22(7)21(6)10-3)27(17-25)30(33)36-20-24(12-5)14-9-2/h15-17,21-24H,8-14,18-20H2,1-7H3 |
Clave InChI |
CRAVWOZJDIGIAK-UHFFFAOYSA-N |
SMILES |
CCCC(CC)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(C)C(C)CC)C(=O)OCC(CC)CCC |
SMILES canónico |
CCCC(CC)COC(=O)C1=CC(=C(C=C1)C(=O)OCC(C)C(C)CC)C(=O)OCC(CC)CCC |
Key on ui other cas no. |
68515-60-6 |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(chloromethyl)-3H-benzo[f]chromen-3-one](/img/structure/B1614539.png)
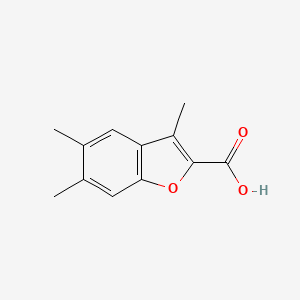

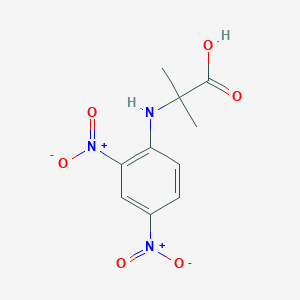
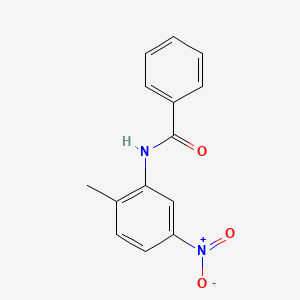
![[3,4,5-Triacetyloxy-6-(4-nitroanilino)oxan-2-yl]methyl acetate](/img/structure/B1614550.png)
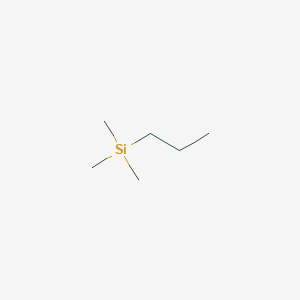
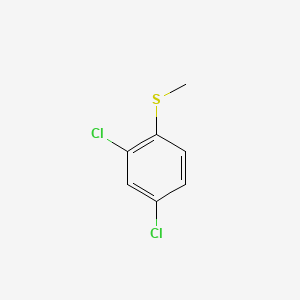
![[(1R,3R,5S,6R)-8-methyl-3-(3,4,5-trimethoxybenzoyl)oxy-8-azabicyclo[3.2.1]octan-6-yl] 1-methylpyrrole-2-carboxylate](/img/structure/B1614554.png)
